Chloropyraminhydrochlorid

Übersicht

Beschreibung

Chloropyramine hydrochloride is a first-generation antihistamine used in Eastern European countries to treat bronchial asthma, allergic rhinitis, allergic conjunctivitis, and other allergic reactions . It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock . It can also inhibit the biochemical function of VEGFR-3 and FAK .

Synthesis Analysis

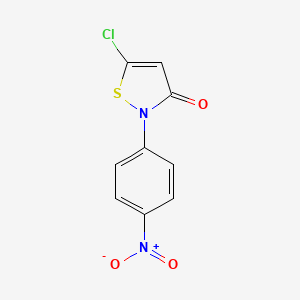

The synthesis of Chloropyramine begins with the condensation of 4-chlorobenzaldehyde with 1,1-dimethyethylenediamine. The resulting Schiff base is reduced. The resulting amine then further reacts with 2-bromopyridine in the presence of sodamide .Molecular Structure Analysis

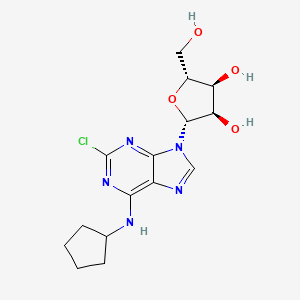

The molecular formula of Chloropyramine hydrochloride is C16H21Cl2N3 . Its average mass is 326.264 Da and its monoisotopic mass is 325.111267 Da .Chemical Reactions Analysis

Chloropyramine is a competitive reversible H1 receptor antagonist . This inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, chloropyramine has some anticholinergic properties .Physical And Chemical Properties Analysis

Chloropyramine hydrochloride is a white-like to white crystalline powder . Its melting point is 168-172 ℃ . It is slightly soluble in water, chloroform, and methanol .Wissenschaftliche Forschungsanwendungen

Behandlung der allergischen Konjunktivitis

Chloropyraminhydrochlorid wird zur Behandlung der allergischen Konjunktivitis eingesetzt, einer Erkrankung, die durch eine Entzündung der Bindehaut des Auges aufgrund von Allergenen gekennzeichnet ist. Seine antihistaminischen Eigenschaften helfen, Symptome wie Rötung, Juckreiz und Tränenfluss zu lindern, indem sie Histaminrezeptoren blockieren .

Management der allergischen Rhinitis

Diese Verbindung ist auch wirksam bei der Behandlung der allergischen Rhinitis, wobei sie verstopfte Nase, Niesen und Reizungen reduziert, indem sie den Auswirkungen von Histamin entgegenwirkt, das bei allergischen Reaktionen freigesetzt wird .

Kontrolle des Bronchialasthmas

this compound wird in bestimmten osteuropäischen Ländern zur Kontrolle des Bronchialasthmas eingesetzt. Es hilft, Asthmaanfällen vorzubeugen, indem es allergische Reaktionen mindert, die eine Bronchokonstriktion auslösen können .

Prävention eines anaphylaktischen Schocks

In der Notfallmedizin ist this compound zur Vorbeugung und Behandlung eines anaphylaktischen Schocks indiziert, einer schweren allergischen Reaktion, die lebensbedrohlich sein kann .

Behandlung des Quincke-Ödems

Das Medikament wird zur Behandlung des Quincke-Ödems (Angioödem) verschrieben, bei dem es sich um eine Schwellung unter der Haut handelt, die durch eine allergische Reaktion verursacht wird und sich häufig schnell in Bereichen wie Augen, Lippen und manchmal auch Händen, Füßen und Rachen zeigt .

Reaktionen auf Insektenstiche

this compound wird zur Behandlung allergischer Reaktionen auf Insektenstiche eingesetzt und hilft, Schwellungen, Rötungen und Juckreiz an der Einstichstelle zu lindern .

Nahrungsmittel- und Arzneimittelallergien

Es wird auch zur Behandlung allergischer Reaktionen auf Lebensmittel und Medikamente eingesetzt und bietet Linderung von Symptomen, die von leichtem Juckreiz bis zu schwereren Reaktionen reichen können .

Forschungsinstrument für die Histaminblockierung

In der wissenschaftlichen Forschung sind die H1-antagonistischen Eigenschaften von Chloropyramin wertvoll, um die Auswirkungen von Histamin auf Zellen und Gewebe während experimenteller Studien zu blockieren. Diese Anwendung ist besonders nützlich, um histaminbedingte physiologische Prozesse zu verstehen .

Wirkmechanismus

Target of Action

The primary target of Chloropyramine hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission .

Mode of Action

Chloropyramine hydrochloride acts as a competitive reversible H1 receptor antagonist . It binds to the Histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

By binding to the Histamine H1 receptor, Chloropyramine hydrochloride inhibits the vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . This action affects the biochemical pathways involved in these physiological responses, leading to a decrease in allergy symptoms .

Pharmacokinetics

It is known that the drug has the ability to pass through the blood-brain barrier , which can lead to central nervous system effects such as drowsiness, weakness, and vertigo .

Result of Action

The result of Chloropyramine hydrochloride’s action is the temporary relief of the negative symptoms brought on by histamine . These symptoms can include allergic reactions such as allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic (allergic) conditions .

Action Environment

The action, efficacy, and stability of Chloropyramine hydrochloride can be influenced by various environmental factors. For example, the drug’s absorption and effectiveness can be affected by the patient’s physiological condition, the presence of other medications, and individual variations in metabolism

Safety and Hazards

Chloropyramine hydrochloride is toxic and should be handled with care . It can cause moderate to severe irritation to the skin and eyes . It should not be used internally with alcohol, sedative drugs, and hypnotics because of the potentiation of the effects . It should be used with caution in patients with hyperthyroidism, cardiovascular diseases, and asthma . In children, it can induce agitation, and in many adult patients, dizziness may be observed .

Biochemische Analyse

Biochemical Properties

This means that it exerts its pharmacological action by competing with histamine for the H1 subtype histamine receptor . By blocking the effects of histamine, Chloropyramine hydrochloride inhibits the vasodilation, increased vascular permeability, and tissue edema associated with histamine release in the tissue . In addition, Chloropyramine hydrochloride has some anticholinergic properties .

Cellular Effects

The cellular effects of Chloropyramine hydrochloride are primarily due to its antagonistic action on the H1 receptor . This inhibits vasodilation, increases in vascular permeability, and tissue edema associated with histamine release . In addition, Chloropyramine hydrochloride has some anticholinergic properties . These effects, along with its ability to pass through the blood-brain barrier, lead to side effects such as drowsiness, weakness, vertigo, fatigue, dryness in the mouth, constipation, and rarely - visual disturbances and increase of intraocular pressure .

Molecular Mechanism

The molecular mechanism of action of Chloropyramine hydrochloride involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Eigenschaften

IUPAC Name |

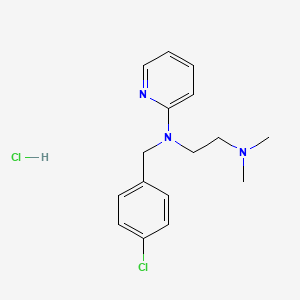

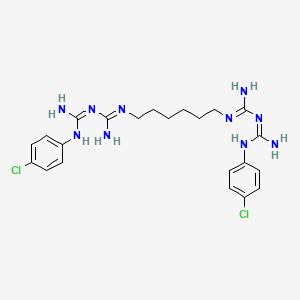

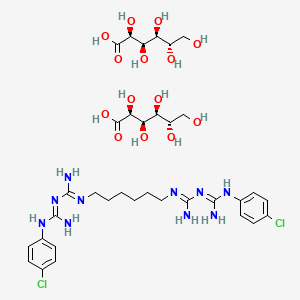

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYWWAGBHABATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-32-5 (Parent) | |

| Record name | Chloropyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048859 | |

| Record name | Chloropyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6170-42-9 | |

| Record name | Chloropyramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)

![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)